molecular formula C9H8BrNO3 B1333552 5-Acetamido-2-bromobenzoic acid CAS No. 22921-67-1

5-Acetamido-2-bromobenzoic acid

Cat. No. B1333552
M. Wt: 258.07 g/mol
InChI Key: JUWQEPVNDAKOQG-UHFFFAOYSA-N
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Patent
US06506769B2

Procedure details

Tin(II) chloride (46.67 g, 206.84 mmol) was added portionwise to a solution of 2-bromo-5-nitro benzoic acid (12.71 g, 49.9 mmol) in dry ethanol (200 mL). The mixture was heated at 70° C. for 45 min, then ethanol was evaporated. The residue was cooled to 0° C., and acetic anhydride (43 mL) and pyridine (26 mL) were added. The solution was stirred at room temperature for 14 h and evaporated. The residue was partitioned between aq. 2M HCl and ethyl acetate (400 mL). The organic phase was washed with brine and dried over MgSO4. The residue from evaporation was crystallized from water to give 5-acetylamino-2-bromobenzoic acid (12.4 g, 96%).
Quantity
46.67 g
Type
reactant
Reaction Step One
Quantity
12.71 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[Br:4][C:5]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:6]=1[C:7]([OH:9])=[O:8].[CH2:17]([OH:19])[CH3:18]>>[C:17]([NH:14][C:11]1[CH:12]=[CH:13][C:5]([Br:4])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8])(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
46.67 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
12.71 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ethanol was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The residue was cooled to 0° C.
ADDITION
Type
ADDITION
Details
acetic anhydride (43 mL) and pyridine (26 mL) were added
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between aq. 2M HCl and ethyl acetate (400 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The residue from evaporation
CUSTOM
Type
CUSTOM
Details
was crystallized from water

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC(=C(C(=O)O)C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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